An In-depth Technical Guide to 2-(Butylamino)ethanol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-(Butylamino)ethanol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-(Butylamino)ethanol. The information is intended to support researchers, scientists, and professionals in drug development and other chemical industries in their understanding and application of this versatile amino alcohol.
Chemical Identity and Structure
2-(Butylamino)ethanol, also known as N-Butylethanolamine, is a secondary amine that also possesses a primary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 111-75-1[1] |
| Molecular Formula | C6H15NO[1] |
| Linear Formula | CH3(CH2)3NHCH2CH2OH |
| Synonyms | N-Butyl-2-hydroxyethylamine, N-Butylethanolamine |
| InChI | InChI=1S/C6H15NO/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 |
| InChI Key | LJDSTRZHPWMDPG-UHFFFAOYSA-N |
| SMILES | CCCCNCCO |
Physicochemical Properties
The physical and chemical properties of 2-(Butylamino)ethanol are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical processes.
Table 2: Physical Properties
| Property | Value | Reference |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 198-200 °C | [2] |
| Melting Point | -2.5 °C | |
| Density | 0.891 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.444 | [2] |
| Flash Point | 85 °C (185 °F) | |
| Solubility | Soluble in water, ethanol, and acetone. | |
| pKa | 14.81 ± 0.10 (Predicted) | [3] |
Table 3: Safety and Hazard Information
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. |
| Skin Corrosion (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. |
| Flammable Liquids (Category 4) | None | H227: Combustible liquid. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 2-(Butylamino)ethanol, as well as its application in carbon dioxide capture.
Synthesis of 2-(Butylamino)ethanol
A common method for the synthesis of 2-(Butylamino)ethanol is the reaction of n-butylamine with ethylene oxide. The following protocol is a representative procedure based on established chemical principles for the synthesis of amino alcohols.
Experimental Protocol: Synthesis via Reaction with Ethylene Oxide
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Reactor Setup: A pressure reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is charged with n-butylamine. The reactor is then sealed and purged with an inert gas, such as nitrogen.
-
Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 130-135 °C). Ethylene oxide is then slowly introduced into the reactor, maintaining the pressure below a safe limit (e.g., 0.6 MPa).[4] The reaction is exothermic, and the addition rate of ethylene oxide should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots from the reactor and analyzing them by gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented. The crude product mixture, which may contain unreacted n-butylamine, the desired 2-(butylamino)ethanol, and the byproduct N-butyldiethanolamine, is then collected.
Purification
The crude 2-(Butylamino)ethanol is typically purified by fractional distillation under reduced pressure.
Experimental Protocol: Purification by Vacuum Distillation
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Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.
-
Distillation: The crude reaction mixture is placed in the round-bottom flask. The system is evacuated to the desired pressure. The flask is heated, and the different components of the mixture will vaporize and then condense at different temperatures according to their boiling points.
-
Fraction Collection: Fractions are collected based on their boiling points. Unreacted n-butylamine will distill first, followed by the desired 2-(butylamino)ethanol. The higher-boiling N-butyldiethanolamine will remain in the distillation flask or distill at a higher temperature. The purity of the collected fractions should be checked by GC analysis.
Analytical Characterization
The identity and purity of the synthesized 2-(Butylamino)ethanol can be confirmed using various analytical techniques.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., SH-Rxi-5Sil-MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating the components.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[5]
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection: A small volume of the sample (e.g., 1 µL), diluted in a suitable solvent like dichloromethane or methanol, is injected into the GC.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 30-300). The identity of the peaks can be confirmed by comparing the obtained mass spectra with a reference library.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), in an NMR tube.[6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group and the ethanolamine moiety.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.[6]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A drop of the liquid sample is placed directly on the ATR crystal of the FTIR spectrometer.[7]
-
Analysis: The infrared spectrum is recorded. The spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations (typically a broad band in the region of 3300-3500 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region.
Application in Carbon Dioxide Capture
2-(Butylamino)ethanol is an effective solvent for capturing carbon dioxide. The following protocol describes a method for measuring the CO2 loading capacity of a 2-(butylamino)ethanol solution.
Experimental Protocol: Determination of CO2 Loading by Titration
This method is adapted from procedures used for other amine solutions.[8][9]
-
CO2 Absorption: A known volume of a 2-(butylamino)ethanol solution (e.g., in water or an organic solvent) is placed in a gas absorption vessel (e.g., a gas washing bottle or a stirred reactor). A gas stream containing a known concentration of CO2 is bubbled through the solution for a specific period.
-
Sample Preparation for Titration: An accurately weighed sample of the CO2-loaded amine solution is dissolved in anhydrous methanol. A few drops of a suitable indicator, such as thymolphthalein, are added.[8]
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide in methanol (methanolic NaOH) until the endpoint is reached (indicated by a color change).[8]
-
Calculation: The CO2 loading, expressed as moles of CO2 per mole of amine, can be calculated from the volume of titrant used, its concentration, and the initial mass and concentration of the amine solution.
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the study and application of 2-(Butylamino)ethanol.
Caption: Workflow for the synthesis and purification of 2-(Butylamino)ethanol.
Caption: Workflow for the analytical characterization of 2-(Butylamino)ethanol.
Caption: Logical flow for determining the CO2 capture capacity.
References
- 1. scbt.com [scbt.com]
- 2. 2-(Butylamino)ethanol | 111-75-1 [chemicalbook.com]
- 3. 2-(Butylamino)ethanol (111-75-1) IR Spectrum [m.chemicalbook.com]
- 4. CN108997148A - The preparation method of the recyclable N butyl diethanol amine applied - Google Patents [patents.google.com]
- 5. phcogj.com [phcogj.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. matec-conferences.org [matec-conferences.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
